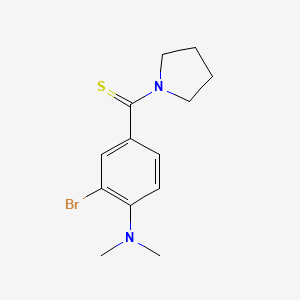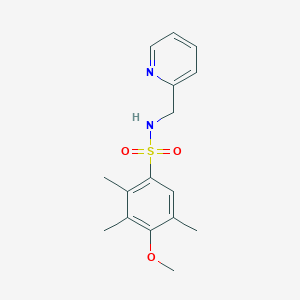
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. PMSF is an important tool for studying the function of serine proteases in various biological systems.
Wirkmechanismus
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide works by irreversibly binding to the active site of serine proteases, which prevents the protease from cleaving its substrate. This results in the inhibition of proteolytic activity and the stabilization of the protein.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of serine proteases, including trypsin, chymotrypsin, and thrombin. 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of phospholipase A2 and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a highly effective serine protease inhibitor that is widely used in scientific research. It has a number of advantages, including its high potency and specificity for serine proteases. However, 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide also has a number of limitations, including its irreversibility and potential for non-specific binding.
Zukünftige Richtungen
There are a number of future directions for research on 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. One area of research is the development of more specific and reversible serine protease inhibitors. Another area of research is the study of the physiological and pathological roles of serine proteases in various biological systems. Finally, there is a need for further research on the potential therapeutic applications of serine protease inhibitors such as 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Synthesemethoden
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with 2,3,5-trimethylpyridine in the presence of sodium hydroxide. The resulting product is then reacted with methoxyamine hydrochloride to form 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used in the study of protein structure and function, as well as in the purification of proteins. 4-methoxy-2,3,5-trimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is also used in the study of blood coagulation, fibrinolysis, and inflammation.
Eigenschaften
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-9-15(12(2)13(3)16(11)21-4)22(19,20)18-10-14-7-5-6-8-17-14/h5-9,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAJYOLQCWFKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
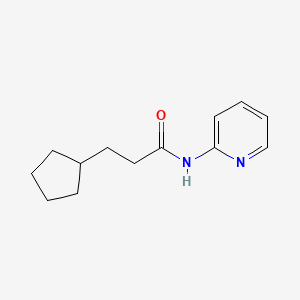

![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
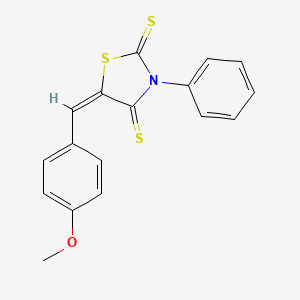
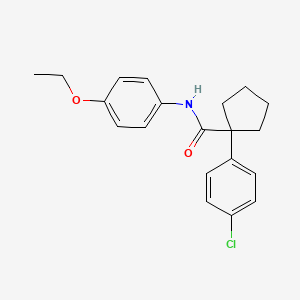
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)

![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
